N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
This compound features a phthalazinone core (4-oxo-3,4-dihydrophthalazine) substituted with a cyclopentyl group at position 3, a methylene bridge to a tetrahydro-2H-pyran-4-carboxamide moiety, and a phenyl group on the tetrahydropyran ring.
Properties
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c30-24-22-13-7-6-12-21(22)23(28-29(24)20-10-4-5-11-20)18-27-25(31)26(14-16-32-17-15-26)19-8-2-1-3-9-19/h1-3,6-9,12-13,20H,4-5,10-11,14-18H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMVAYGOHDHWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4(CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound with potential biological activities. Its structure suggests interactions with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound features a phthalazin moiety, which is known for its biological significance, particularly in medicinal chemistry. The presence of the tetrahydropyran ring and the carboxamide functional group enhances its potential for bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O2 |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 1421443-75-5 |
Research indicates that compounds similar to this compound may exert their effects through:
- Enzyme Inhibition : Many phthalazine derivatives have been shown to inhibit enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : The compound may interact with various receptors, potentially modulating signaling pathways that are crucial in disease mechanisms.
Anticancer Properties
Several studies have highlighted the anticancer potential of phthalazine derivatives. N-(substituted) phthalazines have demonstrated cytotoxic effects against various cancer cell lines, including:
- Breast Cancer
- Lung Cancer
For instance, a study reported that a structurally related compound exhibited significant inhibition of cell proliferation in MCF-7 breast cancer cells, suggesting that this compound could similarly affect tumor growth.
Antimicrobial Activity
Compounds with similar structures have also been evaluated for their antimicrobial properties. Some derivatives have shown activity against:
- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Infections : Certain derivatives have demonstrated antifungal activity comparable to established antifungal agents.
Case Studies
- Study on Cytotoxicity : A study conducted on a series of phthalazine derivatives indicated that modifications at the 4-position significantly increased cytotoxicity against various cancer cell lines. The specific modifications included the introduction of cyclopentyl groups, which enhanced lipophilicity and cellular uptake.
- Antimicrobial Testing : In another study, derivatives similar to this compound were tested against common pathogens such as Staphylococcus aureus and Candida albicans, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally related phthalazinone derivatives from the evidence, focusing on molecular properties and substituent variations:
Key Observations:
- Core Variations: The target compound retains the phthalazinone core common to A22, A23, and B2–B5, whereas compound 67 () uses a naphthyridine scaffold. The phthalazinone core is associated with kinase inhibition, while naphthyridines often target DNA gyrases .
- Substituent Impact :
- The cyclopentyl and phenyl groups in the target compound likely increase steric bulk and lipophilicity compared to A22/A23 (piperazinyl-cyclohexane) or B-series hydrazides. This may enhance membrane permeability but reduce aqueous solubility.
- Fluorinated substituents in A22 and B2–B5 improve metabolic stability and electronegativity, which are absent in the target compound .
- Synthetic Complexity : The tetrahydro-2H-pyran-4-carboxamide group in the target compound suggests multi-step synthesis involving cyclization and amidation, akin to methods in (e.g., triazole-thioether formation and TEMPO-mediated oxidations) .
Research Findings and Trends
- Bioactivity: Phthalazinones with fluorinated aryl groups (e.g., A22, B2–B5) demonstrate nanomolar-range inhibitory activity against kinases like PI3K or EGFR, whereas adamantyl-containing analogs (e.g., 67) show potency against bacterial enzymes . The target compound’s biological profile remains uncharacterized but may align with these trends.
- Pharmacokinetics : Longer alkyl chains (e.g., butyl in B3) correlate with prolonged half-lives but increased hepatotoxicity risks. The target’s cyclopentyl and phenyl groups may balance these effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
